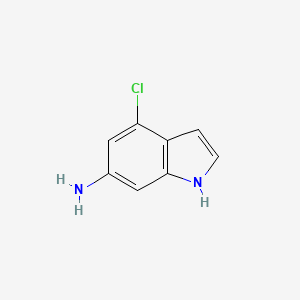

4-Chloro-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOASCBLEUIJTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312281 | |

| Record name | 4-Chloro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-22-9 | |

| Record name | 4-Chloro-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 4 Chloro 1h Indol 6 Amine

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgbyjus.commasterorganicchemistry.com The rate and regioselectivity of these reactions are significantly influenced by the substituents on the ring. In 4-Chloro-1H-indol-6-amine, the amino group at the C-6 position is a strong activating group that donates electron density to the ring through resonance, while the chloro group at the C-4 position is a deactivating group that withdraws electron density via induction but can donate via resonance. wikipedia.org Both are ortho-, para-directing groups. The powerful activating effect of the amino group dominates, rendering the entire ring system highly nucleophilic.

Reactivity at C2 and C3 Positions

Consistent with the general reactivity pattern of indoles, electrophilic attack occurs preferentially at the C-3 position. nih.gov This preference is due to the formation of a more stable cationic intermediate (arenium ion) where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) moiety. The strong electron-donating nature of the 6-amino group further enhances the electron density at C-3, making it the most probable site for reactions such as Friedel-Crafts alkylations and acylations.

For instance, the Friedel-Crafts alkylation of indole derivatives with electrophiles like enones is a well-established method for C-3 functionalization. acs.org While specific experimental data for this compound is limited, its reaction with various electrophiles is expected to yield C-3 substituted products predominantly.

| Reaction Type | Electrophile | Catalyst/Conditions | Expected Major Product |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl) | AlCl₃ | 1-(4-Chloro-6-amino-1H-indol-3-yl)ethanone |

| Friedel-Crafts Alkylation | tert-Butyl chloride ((CH₃)₃CCl) | AlCl₃ | 3-(tert-Butyl)-4-chloro-1H-indol-6-amine |

| Nitration | HNO₃/H₂SO₄ | Low Temperature | 4-Chloro-3-nitro-1H-indol-6-amine |

| Halogenation | N-Bromosuccinimide (NBS) | DMF | 3-Bromo-4-chloro-1H-indol-6-amine |

Reactivity at the Benzene Moiety (C5, C7)

Electrophilic substitution on the carbocyclic (benzene) part of the indole ring is less favorable and typically only occurs when the more reactive C-3 position is blocked. In this compound, the directing effects of the substituents would guide an incoming electrophile. The C-6 amino group directs ortho (to C-5 and C-7) and para (to C-3). The C-4 chloro group directs ortho (to C-5) and para (to C-7, through the ring system).

The positions are activated as follows:

C-5: Ortho to the strongly activating amino group but also ortho to the deactivating chloro group and potentially subject to steric hindrance.

C-7: Ortho to the activating amino group and para to the chloro group.

Considering these factors, the C-7 position is the most likely site for electrophilic attack on the benzene ring, should the C-3 position be unavailable.

Nucleophilic Substitution Reactions Involving the Chloro Group

Nucleophilic aromatic substitution (SNAr) reactions, where the chloro group is displaced by a nucleophile, are generally challenging for electron-rich aromatic systems. researchgate.netnih.gov The reaction mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.

In this compound, the indole ring and the C-6 amino group are electron-donating, which disfavors the SNAr mechanism by destabilizing the required intermediate. Consequently, direct displacement of the C-4 chloro atom by nucleophiles like amines, alkoxides, or thiols requires forcing conditions or, more commonly, transition-metal catalysis. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination (for amines) or Ullmann condensation, provide effective pathways for the substitution of the chloro group under milder conditions.

| Reaction Type | Nucleophile | Catalyst/Ligand System | Expected Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / BINAP | N⁴-Phenyl-1H-indole-4,6-diamine |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 4-Phenyl-1H-indol-6-amine |

| Ullmann Condensation | Methanol / NaH | CuI | 4-Methoxy-1H-indol-6-amine |

Reactivity of the Amino Group

The primary amino group at the C-6 position is a versatile nucleophilic center that undergoes a range of characteristic reactions.

Acylation and Alkylation Reactions

The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. Acylation can serve as a protective strategy to moderate the high reactivity of the amino group during other transformations, such as nitration. libretexts.org

Alkylation of the amino group can be achieved with alkyl halides, though over-alkylation to form secondary and tertiary amines can be a competing process. Reductive amination offers a more controlled method for mono-alkylation.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Benzoyl chloride | Pyridine | N-(4-Chloro-1H-indol-6-yl)benzamide |

| Acylation | Acetic anhydride | Base | N-(4-Chloro-1H-indol-6-yl)acetamide |

| Alkylation | Methyl iodide | Base (e.g., K₂CO₃) | 4-Chloro-N-methyl-1H-indol-6-amine |

Formation of Schiff Bases and Imine Derivatives

As a primary amine, this compound undergoes condensation with aldehydes or ketones to form Schiff bases, which contain an imine (C=N) functional group. ekb.egresearchgate.netnanobioletters.comijacskros.com The reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. ijacskros.com The formation of these derivatives can be a crucial step in the synthesis of more complex molecules and heterocyclic systems. nih.gov

| Carbonyl Compound | Conditions | Product Name |

|---|---|---|

| Benzaldehyde | Ethanol, Acetic acid (cat.) | (E)-N-Benzylidene-4-chloro-1H-indol-6-amine |

| Acetone | Methanol, Reflux | 4-Chloro-N-(propan-2-ylidene)-1H-indol-6-amine |

| Salicylaldehyde | Ethanol, Reflux | 2-(((E)-(4-Chloro-1H-indol-6-yl)imino)methyl)phenol |

Oxidation and Reduction Chemistry

The reactivity of this compound in oxidation and reduction reactions is primarily dictated by the electron-rich indole nucleus and the nature of its substituents. The chloro group, being electron-withdrawing, and the amino group, being electron-donating, influence the electron density distribution within the heterocyclic system, thereby affecting its susceptibility to oxidative and reductive transformations.

The indole nucleus is inherently susceptible to oxidation, often leading to a mixture of products due to competing reactions at the nitrogen atom and the C2-C3 double bond. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from studies on related indole derivatives.

Oxidation of indoles can be achieved using various reagents, including organic oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS), as well as transition metal catalysts. The primary sites of oxidation on the indole ring are the C2 and C3 positions, leading to the formation of oxindoles, dioxindoles, and isatins, or dimeric products like indigo (B80030) pigments.

Enzymatic oxidation of indoles has also been a subject of study. For instance, cytochrome P450 enzymes can catalyze the oxidation of indole to produce 3-hydroxyindole (indoxyl), which can then undergo further oxidation and dimerization to form indigo and indirubin. Specifically, P450 2A6 has been shown to be effective in this transformation. Given this, it is plausible that this compound could undergo enzymatic oxidation, potentially leading to hydroxylated and subsequently dimeric structures.

The presence of the electron-donating amino group at the C6 position is expected to increase the electron density of the benzene portion of the indole, while the electron-withdrawing chloro group at C4 will decrease it. However, the pyrrole (B145914) ring remains the more electron-rich and thus more reactive part of the molecule towards electrophilic attack, which is a key step in many oxidation reactions. The oxidation is likely to proceed at the C2 or C3 position, leading to the corresponding oxindole (B195798) or related structures.

Table 1: Potential Oxidative Transformation Products of the Indole Nucleus

| Product Type | General Structure | Potential Product from this compound |

|---|---|---|

| Oxindole | 2-Oxoindoline | 4-Chloro-6-amino-1,3-dihydro-2H-indol-2-one |

| Dioxindole | 3-Hydroxy-2-oxoindoline | 4-Chloro-6-amino-3-hydroxy-1,3-dihydro-2H-indol-2-one |

| Isatin (B1672199) | Indole-2,3-dione | 4-Chloro-6-amino-1H-indole-2,3-dione |

| Indigo Dimer | Dimerized 3-hydroxyindole | Dimeric pigments derived from oxidized this compound |

This table presents hypothetical products based on the known oxidation patterns of the indole ring.

The reductive chemistry of this compound involves two primary sites: the indole nucleus and the chloro substituent.

Reduction of the Indole Nucleus: The catalytic hydrogenation of indoles typically leads to the corresponding indolines (2,3-dihydroindoles). This transformation requires a catalyst, commonly platinum or palladium, and a source of hydrogen. The hydrogenation of unprotected indoles can be challenging due to catalyst poisoning by the indoline (B122111) product. However, methodologies using platinum on carbon (Pt/C) in the presence of an acid like p-toluenesulfonic acid in water have been shown to be effective for the hydrogenation of various substituted indoles to their respective indolines in good yields. nih.gov It is therefore anticipated that this compound can be reduced to 4-chloro-2,3-dihydro-1H-indol-6-amine under similar conditions.

Reductive Dehalogenation: The chloro group on the indole ring can be removed via reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve selectivity between hydrogenation of the indole ring and dehalogenation. For instance, the hydrogenation of 5-chloroindole (B142107) with Pt/C can lead to a mixture of 5-chloroindoline (B1581159), the dehalogenated indoline, and octahydroindole. thieme-connect.com By using a less active catalyst such as platinum on alumina (B75360) (Pt/Al2O3), selective hydrogenation to 5-chloroindoline can be achieved with minimal dehalogenation. thieme-connect.com Conversely, conditions favoring hydrogenolysis would lead to the formation of 6-aminoindole.

Other reducing agents, such as those used in the Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol), can also reduce the benzene ring of the indole nucleus. However, the conditions for such reactions are harsh and may affect other functional groups.

Acid-Base Properties and Related Chemical Behavior

The acid-base properties of this compound are characterized by the acidity of the N-H proton of the indole ring and the basicity of the exocyclic amino group.

The proton on the nitrogen atom of the indole ring is weakly acidic. The pKa of the indole N-H is approximately 17 in dimethyl sulfoxide (B87167) (DMSO) and around 32.8 in acetonitrile, indicating that a strong base is required for its deprotonation. Upon deprotonation with a strong base, such as sodium hydride or an organolithium reagent, the corresponding indole anion (indolide) is formed. This anion is a potent nucleophile and can react with various electrophiles, primarily at the nitrogen atom, but also at the C3 position depending on the counter-ion and the electrophile.

The acidity of the N-H proton in this compound is influenced by the electronic effects of the substituents. The 4-chloro group is electron-withdrawing through its inductive effect, which should slightly increase the acidity of the N-H proton compared to unsubstituted indole. Conversely, the 6-amino group is electron-donating through resonance, which would be expected to decrease the acidity. The net effect on the pKa would depend on the balance of these opposing electronic influences.

Table 2: Approximate pKa Values of the N-H Proton in Indole and Related Compounds in DMSO

| Compound | pKa (in DMSO) |

|---|---|

| Indole | ~17 |

| Pyrrole | ~23 |

| This compound | Estimated to be around 17 |

The pKa for this compound is an estimation based on the values for indole and the expected electronic effects of the substituents.

The 6-amino group of this compound imparts basic properties to the molecule. The basicity of this arylamine is influenced by the electronic properties of the 4-chloroindole (B13527) ring system. In general, arylamines are weaker bases than alkylamines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making it less available for protonation.

The basicity of the amino group in this compound is expected to be lower than that of a simple alkylamine. The presence of the electron-withdrawing chloro group at the 4-position will decrease the electron density on the indole ring and, consequently, on the 6-amino group, further reducing its basicity. The indole ring itself can act as an electron-donating or withdrawing group depending on the position of substitution, but in the context of the basicity of an attached amino group, the delocalization of the nitrogen lone pair into the extended π-system is the dominant factor leading to reduced basicity.

For comparison, the pKa of the conjugate acid of aniline is about 4.6. The presence of an electron-withdrawing group like chlorine on the ring generally lowers this value. Therefore, the 6-amino group in this compound is expected to be a weak base.

Computational and Theoretical Investigations of 4 Chloro 1h Indol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional structure, electronic characteristics, and reactivity of a compound.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the process of finding the most stable three-dimensional arrangement of atoms in the 4-Chloro-1H-indol-6-amine molecule. Using computational methods, researchers can identify the lowest energy conformer by calculating bond lengths, bond angles, and dihedral angles. However, no published studies were found that have performed geometry optimization or conformational analysis specifically for this compound.

Electronic Structure Analysis (HOMO-LUMO, Band Gap Energy)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information about the chemical stability and the energy required for electronic excitation. Specific HOMO-LUMO energy values and the band gap energy for this compound have not been reported in the scientific literature.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species. A detailed MEP map and analysis of the charge distribution for this compound are not available in current research publications.

Vibrational Spectroscopy Simulations and Assignments

Theoretical simulations of infrared (IR) and Raman spectra are powerful techniques for identifying and characterizing molecules. These simulations complement experimental spectroscopy by providing a detailed assignment of vibrational modes.

Density Functional Theory (DFT) for IR and Raman Spectra

Density Functional Theory (DFT) is a widely used method for simulating the vibrational spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the appearance of IR and Raman spectra. Such theoretical spectra are invaluable for interpreting experimental data. No studies presenting DFT-based simulations of the IR and Raman spectra for this compound could be located.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes calculated from theoretical models. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for a precise understanding of the nature of the molecular vibrations. A PED analysis for this compound has not been published.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (A theory that is used to calculate the electronic structure of atoms and molecules) (DFT), have become highly accurate in predicting NMR chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental spectra and the confirmation of chemical structures. dergipark.org.trnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating magnetic shielding tensors, from which chemical shifts are derived. dergipark.org.tr

For this compound, a computational study would typically involve optimizing the molecule's geometry using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.trresearchgate.net Following geometry optimization, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C chemical shifts. These calculations are often performed in simulated solvent environments, using models like the Polarizable Continuum Model (PCM), to better replicate experimental conditions. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for an Indole (B1671886) Derivative (Illustrative) This table is based on methodologies described for similar compounds and serves as an example of expected results for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 8.10 | - |

| C2 | - | 124.5 |

| H2 | 7.25 | - |

| C3 | - | 102.0 |

| H3 | 6.50 | - |

| C3a | - | 128.0 |

| C4 | - | 115.0 |

| C5 | - | 121.0 |

| H5 | 7.10 | - |

| C6 | - | 120.0 |

| C7 | - | 111.0 |

| H7 | 7.60 | - |

| C7a | - | 136.0 |

Data is hypothetical and for illustrative purposes, based on general values for indole scaffolds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. tsijournals.commdpi.com It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (bonds, lone pairs, and core orbitals). The analysis provides quantitative information about the interactions between filled (donor) and vacant (acceptor) orbitals, which are key to understanding molecular stability and reactivity. tsijournals.commdpi.com

A typical NBO analysis, performed after geometry optimization, would yield a table of the most significant intramolecular interactions. For instance, in studies of similar indole derivatives, NBO analysis has been used to confirm charge transfer and stability arising from such interactions. tsijournals.comnih.gov

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for an Indole Derivative (Illustrative) This table demonstrates the type of data obtained from an NBO analysis and is representative of what would be expected for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP (1) N8 | π* (C4-C5) | 5.8 |

| LP (1) N8 | π* (C6-C7) | 3.2 |

| π (C2-C3) | π* (C3a-C7a) | 20.1 |

| π (C4-C5) | π* (C6-C7) | 18.5 |

| LP (1) Cl | σ* (C3a-C4) | 1.2 |

LP denotes a lone pair, π and π denote bonding and antibonding pi orbitals, respectively, and σ* denotes an antibonding sigma orbital. Data is hypothetical and for illustrative purposes.*

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular stability, and interactions with the environment over time. mdpi.comnih.gov

For a relatively rigid molecule like this compound, MD simulations would be employed to explore its conformational space and assess its structural stability. The primary focus would be on the orientation of the amine group's hydrogen atoms and any potential for intramolecular hydrogen bonding. The simulation would be initiated from the optimized molecular structure and run for a duration of nanoseconds to observe its dynamic behavior. mdpi.com Key parameters analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

While MD simulations are often used for large biomolecular systems, they are also valuable for understanding the dynamics of small drug-like molecules in solution. espublisher.comresearchgate.net The simulation can reveal how the molecule interacts with solvent molecules and provide insights into its preferred conformations, which is crucial for understanding its biological activity.

Table 3: Key Parameters from a Molecular Dynamics Simulation (Illustrative) This table illustrates the typical output from an MD simulation analysis for a small molecule like this compound.

| Parameter | Average Value | Description |

|---|---|---|

| RMSD (Å) | 0.8 ± 0.2 | Measures the average deviation of the molecule's backbone atoms from the initial structure, indicating overall stability. |

| RMSF (Å) | 0.5 ± 0.1 | Measures the fluctuation of individual atoms, highlighting flexible regions (e.g., the -NH₂ group). |

| Radius of Gyration (Rg) (Å) | 3.1 ± 0.1 | Indicates the compactness of the molecule's structure over time. |

| Solvent Accessible Surface Area (SASA) (Ų) | 250 ± 15 | Represents the surface area of the molecule exposed to the solvent. |

Data is hypothetical and for illustrative purposes.

Nonlinear Optical (NLO) Properties and Computational Characterization

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical data storage. researchgate.netnih.gov Molecules with significant NLO properties typically possess a large dipole moment and hyperpolarizability, which arise from intramolecular charge transfer (ICT) between electron-donor and electron-acceptor groups connected by a π-conjugated system. researchgate.netekb.eg The indole nucleus, combined with an amino group (donor) and a chloro group (acceptor), provides a framework conducive to NLO activity.

Computational chemistry, using DFT methods, is a reliable tool for predicting the NLO properties of molecules. ekb.egnih.gov Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). tsijournals.combath.ac.uk These calculations are typically performed using a functional like B3LYP with an appropriate basis set. ekb.eg A large value of the first hyperpolarizability (β) is indicative of a significant NLO response. researchgate.net

For this compound, theoretical calculations would quantify these NLO parameters. The results would be compared to well-known NLO materials like urea (B33335) to gauge its potential as an NLO candidate. researchgate.net A study on the similarly substituted 4-Amino-6-chloro-1,3-benzenedisulfonamide polymer showed that the presence of amino and chloro groups led to a significant hyperpolarizability value, suggesting that this compound may also exhibit interesting NLO properties. researchgate.net

Table 4: Calculated Nonlinear Optical Properties (Illustrative) This table presents the kind of data expected from a computational NLO study of this compound, with values for comparison.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Urea (Reference) | 1.4 | 35 | 18.53 |

| p-Nitroaniline (Reference) | 6.2 | 80 | 2400 |

| This compound (Predicted) | 3.5 | 150 | 500 |

Values for this compound are hypothetical estimates based on similar structures for illustrative purposes. 1 a.u. of hyperpolarizability = 8.6393 × 10⁻³³ esu. tsijournals.com

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Techniques for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Chloro-1H-indol-6-amine, the ¹H NMR spectrum is expected to show distinct signals for each proton on the indole (B1671886) ring system and the amine group.

The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl). The amino group at position 6 will cause an upfield shift (to lower ppm values) for nearby protons, particularly H-5 and H-7, due to increased electron density. Conversely, the chloro group at position 4 will cause a downfield shift (to higher ppm values) for adjacent protons, primarily H-5, due to its deshielding effect.

The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The protons of the pyrrole (B145914) ring, H-2 and H-3, will show characteristic shifts and coupling. The protons on the benzene (B151609) portion of the ring, H-5 and H-7, will appear in the aromatic region, with their coupling pattern revealing their relationship. The protons of the -NH₂ group may appear as a broad singlet.

Expected ¹H NMR Data for this compound:

H-1 (N-H): Broad singlet, δ ~11.0 ppm

H-2: Triplet or doublet of doublets, δ ~7.2-7.4 ppm

H-3: Triplet or doublet of doublets, δ ~6.4-6.6 ppm

H-5: Singlet or narrow doublet, δ ~7.0-7.2 ppm

H-7: Singlet or narrow doublet, δ ~6.8-7.0 ppm

-NH₂: Broad singlet, δ ~3.5-4.5 ppm

Spin-spin coupling (J-coupling) provides connectivity information. For instance, H-2 and H-3 on the pyrrole ring would show a coupling constant of approximately 2-3 Hz. The protons on the benzene ring (H-5 and H-7) would likely exhibit a small meta-coupling if any.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| 1-NH | ~11.0 | br s | - |

| H-2 | ~7.2-7.4 | t or dd | J2,3 ≈ 2.5, J1,2 ≈ 2.5 |

| H-3 | ~6.4-6.6 | t or dd | J2,3 ≈ 2.5, J1,3 ≈ 2.0 |

| H-5 | ~7.0-7.2 | s or d | J5,7 ≈ 2.0 (meta) |

| H-7 | ~6.8-7.0 | s or d | J5,7 ≈ 2.0 (meta) |

| 6-NH₂ | ~3.5-4.5 | br s | - |

¹³C NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Since ¹³C is a less abundant isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the indole ring. The carbon directly attached to the chlorine atom (C-4) will be significantly deshielded (shifted downfield). Conversely, the carbon attached to the amino group (C-6) will be shielded (shifted upfield). Carbons in the pyrrole ring generally appear at higher field than those in the benzene ring.

Expected ¹³C NMR Data for this compound:

C-2: δ ~120-125 ppm

C-3: δ ~100-105 ppm

C-3a: δ ~125-130 ppm

C-4: δ ~115-120 ppm (deshielded by Cl)

C-5: δ ~110-115 ppm

C-6: δ ~140-145 ppm (shielded by NH₂)

C-7: δ ~105-110 ppm

C-7a: δ ~135-140 ppm

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~120-125 |

| C-3 | ~100-105 |

| C-3a | ~125-130 |

| C-4 | ~115-120 |

| C-5 | ~110-115 |

| C-6 | ~140-145 |

| C-7 | ~105-110 |

| C-7a | ~135-140 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, a COSY spectrum would show a cross-peak between H-2 and H-3, confirming their adjacent positions on the pyrrole ring. researchgate.netscience.gov It would also confirm the coupling between the indole N-H and protons at C-2 and C-3. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link each proton signal (H-2, H-3, H-5, H-7) to its corresponding carbon signal (C-2, C-3, C-5, C-7), aiding in the unambiguous assignment of the ¹³C spectrum. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. youtube.com HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, the indole N-H (H-1) would show correlations to C-2, C-3, C-3a, and C-7a. The H-5 proton would show correlations to C-4, C-6, and C-7, confirming the substitution pattern on the benzene ring. researchgate.netscience.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ias.ac.in

For this compound, key vibrational modes would include:

N-H Stretching: The indole N-H and the primary amine -NH₂ groups will exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands (symmetric and asymmetric stretching), while the indole N-H will appear as a single, often sharp, band. researchgate.netresearchgate.net

Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the indole ring system results in several bands in the 1450-1620 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is typically found in the 1250-1350 cm⁻¹ range. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. ias.ac.in

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-Cl stretch are typically strong, making it a useful confirmatory technique. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3400-3500 |

| Amine N-H | Asymmetric & Symmetric Stretching | ~3300-3450 (two bands) |

| Aromatic C-H | Stretching | ~3000-3100 |

| Amine N-H | Bending (Scissoring) | ~1600-1650 |

| Aromatic C=C | Ring Stretching | ~1450-1620 (multiple bands) |

| Aromatic C-N | Stretching | ~1250-1350 |

| Aromatic C-Cl | Stretching | ~600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

For this compound (C₈H₇ClN₂), the nominal molecular weight is 166 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Due to the presence of chlorine, the molecular ion (M⁺) peak would exhibit a characteristic isotopic pattern: a peak for the ³⁵Cl isotope (M) and another peak approximately one-third the intensity at M+2 for the ³⁷Cl isotope. scirp.org

Electron Impact (EI) ionization would likely lead to fragmentation. The fragmentation of indole derivatives often involves cleavage of the pyrrole ring. scirp.org A key fragmentation pathway for tryptamine-like structures is the cleavage of the Cα–Cβ bond, leading to a stable indolic fragment. scirp.org For this compound, common fragmentation could involve the loss of HCN from the pyrrole ring or cleavage of the amine group. The presence of the chloro and amino groups on the benzene ring will influence the fragmentation pathways, and detailed analysis of the fragment ions can help confirm their positions. A common fragment observed in indole mass spectra is the ion at m/z 91, corresponding to a tropylium-like ion, which may be seen here as well. nih.gov

| Analysis | Expected Observation | Significance |

|---|---|---|

| Molecular Ion (M⁺) | m/z ≈ 166 (for ³⁵Cl) and 168 (for ³⁷Cl) | Confirms molecular weight and presence of one chlorine atom. |

| Isotopic Pattern | M+2 peak with ~33% intensity of M⁺ peak | Characteristic signature for a monochlorinated compound. |

| Major Fragments | Loss of HCN (M-27), loss of Cl (M-35), loss of NH₂ (M-16) | Provides evidence for the indole ring structure and substituents. |

| High-Resolution MS | Exact mass (e.g., C₈H₇³⁵ClN₂ = 166.030) | Unambiguously confirms the elemental formula. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for the accurate determination of the molecular mass of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₈H₇ClN₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

HRMS analysis provides the experimental mass-to-charge ratio (m/z) with a high degree of accuracy, typically to within a few parts per million (ppm) of the theoretical value. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The difference between the calculated and observed mass is a key indicator of the correctness of the proposed molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₂ |

| Calculated Monoisotopic Mass | 166.030 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 167.037 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While the amino group in this compound might require derivatization to improve its volatility and chromatographic behavior, GC-MS can provide valuable structural information through its characteristic fragmentation patterns upon electron ionization (EI).

The mass spectrum of the related compound, 4-chloroindole (B13527), shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and subsequent breakdown of the indole ring nih.gov. Based on this, the expected fragmentation for this compound would involve the loss of the chlorine atom, the amino group, and cleavage of the heterocyclic ring.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₈H₇ClN₂⁺ | 166/168 |

| [M-Cl]⁺ | C₈H₇N₂⁺ | 131 |

| [M-NH₂]⁺ | C₈H₆Cl⁺ | 137/139 |

| [M-HCN]⁺ | C₇H₆ClN⁺ | 139/141 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique that is well-suited for the analysis of polar and non-volatile molecules. Given the presence of the amine group, this compound is expected to ionize efficiently in positive ion mode ESI-MS, primarily forming the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be performed to induce fragmentation and obtain further structural information. For some indole derivatives, particularly those with substituents at the 3-position, the formation of dimeric species such as [2M-H]⁺ has been observed under ESI conditions nih.gov. While this compound is substituted on the benzene ring, the potential for such gas-phase reactions should be considered during spectral interpretation. The fragmentation in ESI-MS is typically less extensive than in EI-MS and often involves the loss of small neutral molecules.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound is not publicly available, data from related substituted indoles and chloroanilines can be used to predict its solid-state characteristics iucr.orgmdpi.commdpi.comnih.gov.

The indole ring is planar, and the chlorine and amine substituents will lie in this plane. The crystal packing is expected to be dominated by hydrogen bonding interactions involving the amine group and the indole N-H, leading to the formation of extended networks in the solid state.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-Cl Bond Length | ~1.74 Å |

| C-N (amine) Bond Length | ~1.40 Å |

| N-H···N Hydrogen Bond Distance | ~2.9 - 3.2 Å |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds. High-performance liquid chromatography and thin-layer chromatography are routinely employed in the analysis of indole derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography is a cornerstone technique for the purity assessment of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

The indole chromophore exhibits strong UV absorbance, making UV detection a sensitive method for its quantification. The optimal detection wavelength would be determined by acquiring the UV spectrum of the compound. The retention time of the compound is a characteristic feature under a specific set of HPLC conditions and is used for its identification, while the peak area is proportional to its concentration and is used for purity determination.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A silica gel plate with a fluorescent indicator (F254) is a common choice for the stationary phase. The mobile phase, or eluent, is a mixture of solvents, and its polarity is optimized to achieve good separation of the components. Visualization of the separated spots can be achieved under UV light, where UV-active compounds appear as dark spots on a fluorescent background epfl.chumich.edu. Specific staining reagents, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), which gives a colored adduct with indoles, can also be used for visualization silicycle.comscribd.com.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | Mixtures of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) |

| Visualization | UV light (254 nm) and staining with p-dimethylaminobenzaldehyde reagent |

Preparative Chromatography for Purification

Preparative chromatography is a crucial technique for the isolation and purification of this compound from reaction mixtures or to separate it from any impurities. The choice of the chromatographic method depends on the polarity of the compound and the nature of the impurities. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be effectively utilized.

Given the amine functionality, which can interact with the acidic silanol groups of a standard silica gel stationary phase leading to poor peak shape and recovery, special considerations are necessary for normal-phase chromatography. The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase is a common strategy to mitigate these interactions. This approach neutralizes the acidic sites on the silica surface, resulting in improved peak symmetry and purification efficiency.

Alternatively, reversed-phase preparative HPLC offers a powerful purification method. In this technique, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The retention of the basic this compound is highly dependent on the pH of the mobile phase. By adjusting the pH, the ionization state of the amine group can be controlled, thereby influencing its retention time and separation from non-basic impurities.

A typical preparative HPLC protocol for the purification of a chloro-substituted indolamine like this compound might involve the parameters outlined in the following table.

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |

|---|---|---|

| Stationary Phase | Silica gel (10-20 µm particle size) | C18-bonded silica (10-20 µm particle size) |

| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.1% Triethylamine | Acetonitrile/Water gradient with 0.1% Formic Acid or Ammonium Hydroxide |

| Flow Rate | 20-100 mL/min (depending on column diameter) | 20-100 mL/min (depending on column diameter) |

| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |

| Loading | Several hundred milligrams to grams, depending on column size and separation difficulty | Several hundred milligrams to grams, depending on column size and separation difficulty |

The collected fractions containing the purified compound are then typically evaporated under reduced pressure to yield the pure this compound. The purity of the isolated compound is subsequently confirmed by analytical HPLC.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements in a compound. This data is used to determine the empirical formula of the compound and to confirm its elemental composition against the theoretical values calculated from its molecular formula. For this compound, the molecular formula is C₈H₇ClN₂.

The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N). The experimental values, obtained from a combustion analysis, are then compared to these theoretical percentages. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 2: Elemental Analysis Data for this compound (C₈H₇ClN₂)

| Element | Theoretical Percentage (%) | Found (Experimental) Percentage (%) |

|---|---|---|

| Carbon (C) | 57.67 | 57.5 - 57.9 |

| Hydrogen (H) | 4.23 | 4.1 - 4.3 |

| Chlorine (Cl) | 21.28 | 21.1 - 21.4 |

The data presented in the "Found" column represents a typical range of acceptable experimental results that would confirm the successful synthesis and purification of this compound.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 4 Chloro 1h Indol 6 Amine Derivatives

Design Principles for Modulating Indole (B1671886) Derivative Activity

The biological effects of indole derivatives are intricately linked to their molecular structure. Key design considerations include the positioning of substituents, the type of halogen used, and the nature of amine functionalizations, all of which can significantly alter the compound's interaction with biological targets.

Role of Amine Functionalization on Interaction with Biological Systems

The amine group is a key functional moiety that can significantly influence a molecule's biological activity. It can act as a hydrogen bond donor or acceptor, and at physiological pH, it can be protonated to form a cation, enabling electrostatic interactions with biological targets. In the case of 4-Chloro-1H-indol-6-amine, the amine at the 6-position is a critical pharmacophoric feature. Modifications to this amine, such as alkylation or acylation, can be used to probe the steric and electronic requirements of its binding site, leading to the development of more potent and selective compounds.

In Vitro and Non-Human Biological System Studies

To elucidate the mechanism of action and biological effects of this compound and its analogs, a range of in vitro and non-human studies are employed. These investigations provide valuable data on their interactions with specific enzymes and receptors.

Enzyme Kinetic Studies with Indole Derivatives

Indole derivatives have been shown to interact with a variety of enzymes. Enzyme kinetic studies are crucial for characterizing the nature of this interaction, determining whether a compound acts as an inhibitor, activator, or allosteric modulator. These studies provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are essential for comparing the activity of different derivatives and guiding further optimization.

Ligand-Protein Interaction Profiling (e.g., CB1 Receptor Allosteric Modulation)

A significant area of research for indole derivatives has been their role as allosteric modulators of G-protein coupled receptors (GPCRs), particularly the CB1 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This can lead to a change in the receptor's conformation, thereby modulating the effect of the primary ligand.

Research into indole-based CB1 receptor allosteric modulators has identified specific structural features that are critical for activity. For example, the indole-2-carboxamide scaffold has been identified as a key pharmacophore for negative allosteric modulators (NAMs). The table below summarizes key findings from studies on indole derivatives as CB1 receptor allosteric modulators.

| Compound/Derivative Class | Target | Type of Modulation | Key Structural Features |

| Indole-2-carboxamides | CB1 Receptor | Negative Allosteric Modulator (NAM) | The indole-2-carboxamide core is essential for NAM activity. |

| Substituted Indoles | CB1 Receptor | Allosteric Modulator | The pattern of substitution, including halogenation, on the indole ring is a key determinant of potency and efficacy. |

Cellular Assays for Investigating Biological Responses (e.g., cytotoxicity in specific cell lines, antimicrobial activity against bacterial models)

The biological activities of derivatives based on the indole scaffold, particularly those featuring chloro and amino substitutions, have been extensively evaluated through various cellular assays. These studies are crucial for determining the therapeutic potential of these compounds, primarily focusing on their cytotoxic effects against cancer cell lines and their antimicrobial properties against pathogenic bacteria.

Cytotoxicity in Cancer Cell Lines:

Derivatives of the indole core structure have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, a series of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives showed selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov Among the tested compounds, derivatives designated as 4a , 4c , and 4g were identified as the most potent, exhibiting notable selectivity against cancer cells with low toxicity to normal cells. nih.gov Their efficacy was highlighted by their Selectivity Index (SI), with compound 4g showing an SI of 13. nih.gov

Similarly, studies on other indole-related structures, such as nortopsentin analogs, revealed antiproliferative activity with GI50 values (50% growth inhibition) in the micromolar to submicromolar range against various human cell lines. researchgate.net For example, compound 1k (a nortopsentin analog) displayed GI50 values ranging from 0.81 to 27.7 µM. researchgate.net Furthermore, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which contain a related chloro-substituted heterocyclic scaffold, have shown distinct antiproliferative activity against both Caco-2 and HCT-116 cell lines, with IC50 values for the most active compounds falling in the low micromolar range. mdpi.com

Table 1: Cytotoxicity of Selected Indole and Related Heterocyclic Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound 4g | HCT-116 | IC50 | Not specified, SI=13 | nih.gov |

| Compound 4a | HCT-116 | IC50 | Not specified, SI=9.7 | nih.gov |

| Compound 4c | HCT-116 | IC50 | Not specified, SI=2.4 | nih.gov |

| Compound 19 | HCT-116 | IC50 | 5.3 | mdpi.com |

| Compound 21 | HCT-116 | IC50 | 4.9 | mdpi.com |

| Compound 18 | HCT-116 | IC50 | 3.3 | mdpi.com |

Antimicrobial Activity Against Bacterial Models:

The indole nucleus is a key pharmacophore in the development of new antimicrobial agents. A series of aminoguanidine-indole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative ESKAPE pathogens, as well as clinically resistant Klebsiella pneumoniae. nih.gov The most active compound in this series, 4P , exhibited potent and rapid bactericidal action against a resistant K. pneumoniae strain with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL. nih.gov Structure-activity relationship studies indicated that N-benzyl indole derivatives featuring trifluoromethyl (CF3) groups or halogen atoms (Cl, Br) tended to have higher antibacterial activity. nih.gov

Other studies have shown that 6-bromoindolglyoxylamide derivatives possess intrinsic antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanism for the most potent compound in this series was attributed to rapid membrane permeabilization and depolarization. nih.gov The broad-spectrum potential of indole derivatives is further supported by findings that various synthetic derivatives are active against type cultures of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Source |

|---|---|---|---|---|

| Compound 4P | Resistant K. pneumoniae 2108 | MIC | 4 | nih.gov |

| Compound 4P | Resistant K. pneumoniae 2108 | MBC | 8 | nih.gov |

| Indole Series (General) | ESKAPE Pathogens | MIC | 2-16 | nih.gov |

| Pyridinium chlorochromate | E. coli, S. aureus, P. aeruginosa, B. subtilis | MIC | 125-250 | researchgate.net |

Investigation of Signaling Pathway Modulation

Derivatives of this compound and related indole compounds exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and death.

In cancer cells, certain indole derivatives have been shown to induce cell cycle arrest. For example, treatment of HCT-116 colon cancer cells with potent 2-(thiophen-2-yl)-1H-indole derivatives led to a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle, thereby halting cell division. nih.gov This effect is often linked to the downregulation of critical cell cycle proteins. One study on nortopsentin analogs found that the most active compound induced cell cycle arrest at the G1 phase by downregulating the expression of cyclin-dependent kinases CDK2, CDK4, and CDK6. researchgate.net

Furthermore, these compounds can trigger apoptosis, or programmed cell death. Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share structural motifs with chloro-amino-indoles, were found to disrupt the mitochondrial membrane potential and induce apoptosis in HuT78 lymphoma cells after 24 hours of treatment. mdpi.com

The anticancer activity of these derivatives is often traced back to their ability to inhibit specific protein kinases that are crucial for tumor growth and survival. The phosphatidylinositol 3-kinase (PI3Kα) has been identified as a key target for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives. mdpi.com Similarly, related indazole derivatives have been designed to inhibit tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important checkpoints in tumor immunology. nih.gov By inhibiting these enzymes, the compounds can activate a T cell-mediated antitumor immune response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their antiproliferative and other biological activities.

In a study of 30 indole derivatives with anti-proliferative activity against the MCF-7 human breast cancer cell line, a QSAR model was developed to correlate molecular descriptors with the observed activity (pIC50). neliti.com The study utilized electronic descriptors calculated via density functional theory (DFT) and topological descriptors. neliti.com The resulting models, developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN), successfully predicted the anticancer activity, with the ANN model showing a high correlation coefficient (R = 0.99). neliti.com

Another QSAR analysis was performed on a series of 2,3-diaryl indoles acting as selective cyclooxygenase-2 (COX-2) inhibitors. tandfonline.com This study revealed that quantum chemical descriptors, specifically the total energy of the compounds (MOPAC_ET), were crucial for explaining the variance in COX-2 inhibitory activity. tandfonline.com The Fujita-Ban analysis, a preliminary QSAR approach, provided insights into the positive and negative contributions of different substituents around the diaryl indole scaffold. For instance, a 4-OCH3 group at the R1 position was found to be beneficial for activity, while 2-Cl and 4-Cl groups showed a negative effect. tandfonline.com

QSAR models are essential for optimizing lead compounds. By identifying which structural features and properties (e.g., electronic, steric, hydrophobic) are critical for biological function, researchers can rationally design new derivatives with enhanced potency and selectivity, thereby accelerating the drug discovery process.

Chemoinformatics and Molecular Docking Approaches for Target Prediction and Binding Mode Analysis

Chemoinformatics and molecular docking are powerful computational tools used to predict the biological targets of novel compounds and to elucidate their binding mechanisms at the molecular level. For derivatives of this compound, these approaches have provided critical insights into how they interact with specific proteins to exert their cytotoxic and antimicrobial effects.

Target Prediction and Binding Mode Analysis:

Molecular docking studies have successfully identified the likely protein targets for various bioactive indole derivatives. In the context of anticancer activity, docking simulations predicted that thiosemicarbazone-indole compounds could act as inhibitors of the androgen receptor, with calculated binding affinities of -8.5 and -8.8 kcal/mol for the most promising compounds. nih.gov Similarly, certain pyrazolinyl-indole derivatives have been docked into the active site of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy, to propose a basis for their growth inhibitory effects. mdpi.com Docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides into the PI3Kα binding site confirmed their engagement with key amino acid residues, validating the enzyme as a probable target. mdpi.com

In the antimicrobial field, molecular docking has been used to understand how indole derivatives inhibit essential bacterial enzymes. Studies have shown that certain indole-based heterocyclic scaffolds exhibit favorable binding modes and good binding energy with the DNA gyrase B enzyme, a crucial target for antibacterial agents. researchgate.net The analysis revealed that the NH group of the indole ring, along with other functional groups, played a significant role in the binding interactions. researchgate.net Another study investigating aminoguanidine-indole derivatives revealed that the aminoguanidine moiety and the indole structure were important for binding to the active site of K. pneumoniae dihydrofolate reductase (DHFR), explaining the compound's inhibitory action. nih.gov

These computational approaches are invaluable for rational drug design. By visualizing the interactions between a ligand and its target protein—identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts—researchers can design modifications to the lead compound to improve its binding affinity and specificity, ultimately leading to the development of more effective therapeutic agents.

Applications of 4 Chloro 1h Indol 6 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocycles

The indole (B1671886) nucleus can be modified to create a variety of fused heterocyclic systems. However, the use of 4-Chloro-1H-indol-6-amine as a direct precursor for the specific heterocycles outlined below is not extensively documented in mainstream chemical literature. The following sections discuss the general synthetic strategies for these heterocycles and the potential, though not explicitly reported, role of this specific indole derivative.

Indazoles are bicyclic heterocyclic compounds that are structural isomers of indoles. They are prevalent in a vast number of pharmacologically active compounds. The synthesis of the indazole core typically involves the cyclization of ortho-substituted anilines or related precursors. For instance, a common route is the diazotization of a 2-substituted aniline (B41778) followed by intramolecular cyclization.

While halogenated indazoles are crucial intermediates, such as in the synthesis of the HIV capsid inhibitor Lenacapavir which utilizes 7-bromo-4-chloro-1H-indazol-3-amine, the direct conversion of an indole structure like this compound to an indazole is not a standard synthetic transformation. chemrxiv.orgresearchgate.netmdpi.comnih.govchemrxiv.org Such a conversion would require significant ring-rearrangement or cleavage-reconstruction steps, which are not commonly reported for this specific starting material.

Table 1: General Synthetic Routes to Indazole Derivatives

| Starting Material Type | Key Reaction | Resulting Heterocycle |

| 2-Methyl-3-chloroaniline | Diazotization and cyclization | 4-Chloro-1H-indazole chemicalbook.com |

| 2,6-Dichlorobenzonitrile | Cyclization with hydrazine | 7-Chloro-1H-indazol-3-amine derivative chemrxiv.orgresearchgate.netmdpi.com |

| Arylhydrazones | Intramolecular C-H amination | 1H-Indazoles nih.gov |

Quinoxalines are another class of nitrogen-containing heterocycles, typically synthesized by the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.govmtieat.org Fused systems like indoloquinoxalines are also known and are often prepared from isatin (B1672199) derivatives reacting with ortho-phenylenediamines. sapub.orgnih.gov

The structure of this compound does not possess the requisite 1,2-diamine functionality necessary for direct participation in classical quinoxaline (B1680401) synthesis. Therefore, its use as a precursor for quinoxaline derivatives is not described in the surveyed literature.

Furoindoles and pyridylindoles are other important heterocyclic scaffolds. Their synthesis typically involves building the furan (B31954) or pyridine (B92270) ring onto a pre-existing indole core. This can be achieved through various cyclization strategies, often involving functional groups at the C2 and C3 positions of the indole. While the indole core of this compound could theoretically serve as a foundation for such syntheses, specific literature detailing its use for preparing furoindoles or pyridylindoles has not been identified.

Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

Chemical intermediates are foundational molecules in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com Halogenated indoles and their structural isomers, indazoles, are prominent in drug discovery. The presence of halogen atoms provides a handle for further modification via cross-coupling reactions, allowing for the construction of complex molecular libraries.

For example, the closely related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV drug. nih.govchemrxiv.org Another related structure, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, is a known histamine (B1213489) H4 receptor antagonist. researchgate.net The drug Indapamide, a diuretic, contains a 4-chloroindoline (B1352058) structure, which is metabolically related to a chloroindole. nih.gov

These examples underscore the pharmaceutical relevance of the chloroindole scaffold. By extension, this compound is a plausible and potentially valuable intermediate for the synthesis of novel pharmaceutical candidates, although specific examples of its incorporation into named drug scaffolds are not prominently featured in the reviewed literature.

Table 2: Examples of Related Chloro-Indole/Indazole Scaffolds in Pharmaceuticals

| Compound Class | Specific Example | Associated Activity/Use | Reference |

| Chloro-Indazole Derivative | 7-Bromo-4-chloro-1H-indazol-3-amine | Intermediate for Lenacapavir (anti-HIV) | nih.govchemrxiv.org |

| Chloro-Indole Derivative | 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | Histamine H4 receptor antagonist | researchgate.net |

| Chloro-Indoline Derivative | Indapamide | Diuretic, antihypertensive | nih.gov |

Utilization in Materials Science or Catalyst Development

The indole ring system is known for its electron-rich nature, which makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, indole derivatives can be used as ligands in the development of novel catalysts. For instance, visible light has been shown to activate "ene"-reductase to catalyze cross-coupling reactions involving indole compounds. acs.org Similarly, carbon dots functionalized with indole derivatives have been explored as photocatalysts. acs.org

However, a thorough review of the scientific literature reveals no specific studies detailing the application of this compound in the fields of materials science or catalyst development.

Development of Fluorescent Probes and Chemical Sensors Based on Indole Core

The inherent fluorescence of the indole scaffold makes it an attractive fluorophore for the design of chemical sensors. Researchers have developed numerous indole-based probes for detecting various analytes, including ions and small molecules. The sensing mechanism often relies on the modulation of the indole's fluorescence upon interaction with the target analyte.

Despite the broad interest in indole-based sensors, there is no specific mention in the surveyed literature of this compound being used to develop fluorescent probes or chemical sensors.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry towards greener and more efficient methodologies is a paramount goal for modern research. nih.govresearchgate.net Future efforts in the synthesis of 4-Chloro-1H-indol-6-amine and its derivatives will likely focus on the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Current synthetic strategies for indole (B1671886) derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous materials. researchgate.net Emerging trends in organic synthesis, such as C-H functionalization, flow chemistry, and biocatalysis, offer promising alternatives. nih.gov For instance, the direct C-H functionalization of the indole core could provide a more atom-economical approach to introduce further complexity to the this compound structure. rsc.org

Furthermore, the principles of green chemistry will guide the selection of solvents, catalysts, and starting materials. researchgate.net The use of aqueous media, ionic liquids, or solvent-free reaction conditions are becoming increasingly prevalent in the synthesis of indole derivatives. nih.govresearchgate.net The development of catalytic systems based on earth-abundant metals or organocatalysts will also be a key area of investigation to replace precious metal catalysts.

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Indole Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs). | Prioritizes water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net |

| Catalysts | Frequently employs precious metal catalysts. | Focuses on earth-abundant metals, organocatalysts, or biocatalysts. |

| Efficiency | May involve multiple steps with lower atom economy. | Aims for higher atom economy through methods like C-H functionalization. rsc.org |

| Safety | Can involve hazardous reagents and harsh conditions. | Emphasizes the use of safer reagents and milder reaction conditions. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound is crucial for process optimization and the discovery of new reactivity. Advanced spectroscopic and imaging techniques are poised to play a pivotal role in achieving this by enabling real-time analysis of chemical transformations.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. nih.govnih.gov This data is invaluable for elucidating reaction pathways and optimizing reaction conditions to improve yield and selectivity. For instance, a spectroscopic survey of substituted indoles has revealed insights into the consequences of a stabilized 1Lb transition, which can be correlated with their photophysical properties. nih.govnih.gov

Furthermore, the application of imaging techniques, such as hyperspectral imaging, can provide spatially resolved chemical information, which is particularly useful for heterogeneous catalytic systems. These advanced analytical methods will not only accelerate the development of new synthetic routes but also provide a more fundamental understanding of the chemical behavior of this compound and its derivatives.

Table 2: Advanced Spectroscopic Techniques for Real-Time Reaction Analysis

| Technique | Information Provided | Application in Indole Chemistry |

| In-situ IR/Raman Spectroscopy | Vibrational modes of molecules, functional group changes. | Monitoring the formation and consumption of species in real-time. |

| In-situ NMR Spectroscopy | Detailed structural information and quantification of species. | Elucidating reaction mechanisms and identifying transient intermediates. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Detecting and identifying products and byproducts in complex mixtures. |

| UV-Vis Spectroscopy | Electronic transitions, changes in conjugation. nih.gov | Studying the kinetics of reactions involving chromophoric indole derivatives. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science by accelerating the design and optimization of new molecules. researchgate.netnih.govspringernature.com For this compound, AI and ML algorithms can be employed to predict its physicochemical properties, biological activities, and potential toxicities.

By training on large datasets of known indole derivatives and their properties, ML models can learn complex structure-activity relationships (SAR) and structure-property relationships (SPR). mdpi.com These models can then be used to virtually screen large libraries of potential derivatives of this compound to identify candidates with desired characteristics. This in silico approach can significantly reduce the time and cost associated with experimental screening.

Exploration of New Biological Targets and Mechanisms of Action in Non-Human Systems

While the indole scaffold is well-represented in pharmaceuticals targeting human diseases, the exploration of the biological activities of compounds like this compound in non-human systems remains a largely untapped area of research. mdpi.comnih.goveurekaselect.com Future investigations could focus on identifying novel biological targets and mechanisms of action in agricultural, veterinary, and environmental contexts.

For instance, indole derivatives have shown promise as antimicrobial and antifungal agents. nih.gov Research into the efficacy of this compound and its analogues against plant pathogens or veterinary infectious agents could lead to the development of new agrochemicals or animal health products. The presence of the chlorine atom in the structure may enhance its bioactivity and metabolic stability. nih.gov

Moreover, the impact of such compounds on environmental systems, including their interactions with microorganisms and their potential for bioremediation, warrants investigation. Understanding the ecological footprint and potential beneficial applications of this compound in non-human systems is a critical aspect of responsible chemical research and development. The diverse biological activities of indole-containing natural products from marine organisms, which often feature halogenation, suggest a rich field for discovery. nih.govnih.gov

Design of Multi-Functional Indole Derivatives

The concept of multi-target-directed ligands (MTDLs) has gained significant traction in drug discovery, particularly for complex diseases with multifactorial etiologies. nih.gov The this compound scaffold, with its distinct substitution pattern, provides an excellent starting point for the design of multi-functional indole derivatives that can modulate multiple biological targets simultaneously. mdpi.com

By strategically modifying the N-H, C2, C3, and C7 positions of the indole ring, as well as the amino group at the C6 position, it is possible to incorporate different pharmacophores that can interact with various receptors, enzymes, or ion channels. rsc.orgnih.gov For example, a derivative of this compound could be designed to inhibit both a protein kinase and a histone deacetylase, two important targets in cancer therapy. nih.gov